REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[CH:6]1[CH:11]=[C:10]2[C:12]([C:14]3[CH:21]=[CH:20][C:19]([OH:22])=[C:18]([OH:23])[C:15]=3[C:16](=[O:17])[C:9]2=[CH:8][CH:7]=1)=[O:13]>[O-2].[O-2].[Mn+4].O>[CH:6]1[CH:7]=[CH:8][C:9]2[C:16](=[O:17])[C:15]3[C:18]([OH:23])=[C:19]([OH:22])[CH:20]=[C:21]([OH:2])[C:14]=3[C:12](=[O:13])[C:10]=2[CH:11]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been prepared
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
was added over 1 hour to a reaction liquid
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
WASH
|
Details
|
being washed with 400 mL of water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The crystal collected by filtration
|
Type
|
WASH
|
Details
|
was washed with 300 mL of methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)C(=O)C=3C(=CC(=C(C3C2=O)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |